Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C17H15NO6 and a molecular weight of 329.31 g/mol . It is also known by its IUPAC name, dimethyl 5-benzamido-4-hydroxyisophthalate . This compound is characterized by its benzamido and hydroxy functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 5-amino-4-hydroxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamido derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamido group can interact with enzymes and receptors . These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-hydroxyisophthalate: Similar structure but lacks the benzamido group.
Dimethyl 5-amino-4-hydroxyisophthalate: Similar structure but has an amino group instead of a benzamido group.
Uniqueness
Dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of both benzamido and hydroxy functional groups, which confer distinct chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
dimethyl 5-benzamido-4-hydroxybenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-16(21)11-8-12(17(22)24-2)14(19)13(9-11)18-15(20)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZUIPSSJREGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)NC(=O)C2=CC=CC=C2)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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